![molecular formula C11H18Cl2N2O2S B3020033 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride CAS No. 2126178-22-9](/img/structure/B3020033.png)
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. The molecule includes a 4-methylpiperazin-1-yl group attached to the thiophene ring via a methylene linker. This structural motif is common in various compounds that exhibit biological activity, particularly as allosteric enhancers of receptors or as drugs with potential therapeutic applications .
Synthesis Analysis
The synthesis of related thiophene derivatives has been reported in the literature. For instance, a series of 2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c] benzazepine derivatives were synthesized from 2-methylthiophene and phthalic anhydride, involving key intermediates and cyclization reactions . Another study reported the synthesis of a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, focusing on modifications at the thiophene C-5 position and the nature of substituents on the arylpiperazine moiety . These methods could potentially be adapted for the synthesis of 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride.
Molecular Structure Analysis
Ab initio Hartree-Fock and density functional theory (DFT) investigations have been used to study the conformational stability and molecular structure of related compounds containing the 4-methylpiperazin-1-yl group. These studies have revealed the presence of multiple stable conformers and provided insights into the molecular geometry and vibrational frequencies of such molecules . Similarly, structural and spectroscopic analyses using experimental techniques like FT-IR and Laser-Raman, along with ab initio calculations, have been performed on related compounds to determine their geometric parameters and vibrational frequencies .
Chemical Reactions Analysis
Although specific chemical reactions of 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride are not detailed in the provided papers, the literature on similar compounds suggests that the thiophene ring and the piperazine moiety can participate in various chemical transformations. These may include reactions with electrophiles or nucleophiles, ring-opening or ring-closure reactions, and modifications of the substituents to alter the compound's chemical properties and biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure, including the nature and position of substituents. The presence of electron-withdrawing or electron-releasing groups can affect the compound's reactivity and interaction with biological targets. Theoretical calculations, such as those determining the HOMO and LUMO energies, can provide insights into the electronic properties and potential reactivity of the molecule . Experimental techniques like FT-IR and Raman spectroscopy can be used to characterize the compound and confirm its structure .
Safety and Hazards
Propriétés
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c1-12-4-6-13(7-5-12)8-9-2-3-10(16-9)11(14)15;;/h2-3H,4-8H2,1H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKUYMQFRYHKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(S2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Methylpiperazin-1-yl)methyl)thiophene-2-carboxylic acid dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




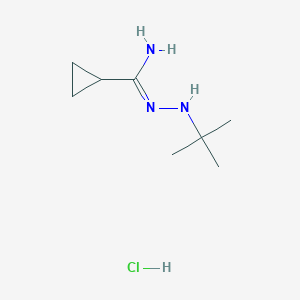
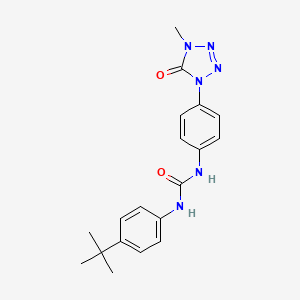


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3019962.png)
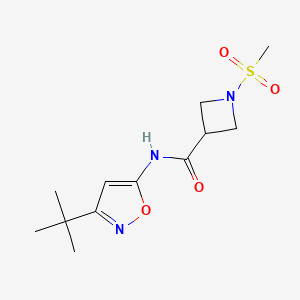
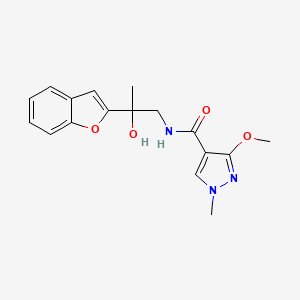
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B3019967.png)

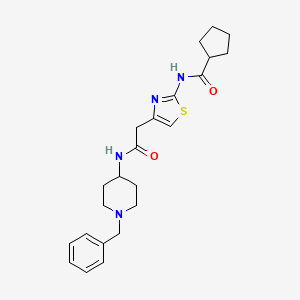
![8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B3019973.png)